molecular formula C10H18N8S2 B3757417 3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine

3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B3757417
M. Wt: 314.4 g/mol
InChI Key: HHQQXDJVPIPNCL-UHFFFAOYSA-N
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Description

3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine is a complex organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol with 2-bromoethylamine under basic conditions to form the intermediate 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine. This intermediate is then reacted with another equivalent of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl and amino groups play a crucial role in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
  • 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine
  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine is unique due to its dual triazole rings connected by a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

3-[2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N8S2/c1-3-7-13-15-9(17(7)11)19-5-6-20-10-16-14-8(4-2)18(10)12/h3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQQXDJVPIPNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCCSC2=NN=C(N2N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 4
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 5
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine

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